6-Fluoro-1H-indole-3-carbonitrile
Description
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Properties
IUPAC Name |
6-fluoro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQNAQXKZBUKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697437 | |
| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043601-53-1 | |
| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 6 Fluoro 1h Indole 3 Carbonitrile
Reactivity Profiles of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in 6-Fluoro-1H-indole-3-carbonitrile is a versatile functional handle for a variety of chemical transformations. It can undergo nucleophilic additions, reductions, and participate in cycloaddition reactions.
Nucleophilic Additions and Substitutions Involving the Nitrile
The nitrile group is electrophilic at the carbon atom and can be attacked by various nucleophiles. Common transformations include hydrolysis to carboxylic acids or amides, and the addition of organometallic reagents.
Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to the corresponding carboxylic acid. chemistrysteps.comlumenlearning.comweebly.comlibretexts.org Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. lumenlearning.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. weebly.comcommonorganicchemistry.com The intermediate amide can sometimes be isolated by carefully controlling the reaction conditions.
Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl) would yield 6-Fluoro-1H-indole-3-carboxylic acid. libretexts.orgcommonorganicchemistry.com
Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the sodium salt of the carboxylic acid, which upon acidic workup, provides 6-Fluoro-1H-indole-3-carboxylic acid. libretexts.orgcommonorganicchemistry.com
Reaction with Grignard Reagents: Grignard reagents (RMgX) readily add to the nitrile group. sigmaaldrich.comyoutube.com The initial reaction forms an imine intermediate after the addition of the organometallic reagent. This intermediate is then hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.comleah4sci.com This reaction provides a valuable method for the formation of a new carbon-carbon bond at the C3 position of the indole (B1671886). For instance, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would produce 3-acetyl-6-fluoro-1H-indole.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+, Δ | 6-Fluoro-1H-indole-3-carboxylic acid | libretexts.orgcommonorganicchemistry.com |
| Base-Catalyzed Hydrolysis | 1. NaOH, H2O, Δ 2. H3O+ | 6-Fluoro-1H-indole-3-carboxylic acid | libretexts.orgcommonorganicchemistry.com |
| Grignard Reaction | 1. CH3MgBr, Ether 2. H3O+ | 3-Acetyl-6-fluoro-1H-indole | masterorganicchemistry.comleah4sci.com |
Reductive Transformations to Amine Derivatives
The nitrile group can be completely reduced to a primary amine, providing access to tryptamine (B22526) derivatives which are important in medicinal chemistry. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Reduction with LiAlH4: Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. researchgate.net The reaction of this compound with LiAlH4 in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, would yield (6-Fluoro-1H-indol-3-yl)methanamine.
Catalytic Hydrogenation: Catalytic hydrogenation offers a milder alternative for nitrile reduction. This method typically employs hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. nih.gov Hydrogenation of this compound under these conditions would also produce (6-Fluoro-1H-indol-3-yl)methanamine. The selectivity of this reaction can sometimes be influenced by the reaction conditions and the catalyst used. nih.gov
| Method | Reagents | Product | Reference |
|---|---|---|---|
| Hydride Reduction | 1. LiAlH4, THF 2. H2O | (6-Fluoro-1H-indol-3-yl)methanamine | researchgate.net |
| Catalytic Hydrogenation | H2, Pd/C | (6-Fluoro-1H-indol-3-yl)methanamine | nih.gov |
Cycloaddition Reactions and Annulations Involving the Nitrile Moiety
The pi system of the nitrile group can participate as a 2-pi component in cycloaddition reactions, most notably in Diels-Alder reactions. wikipedia.org In such reactions, the nitrile acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. For this to occur with this compound, the indole C2-C3 double bond would need to act as part of the diene system or the nitrile group would react with an external diene. More commonly, the indole ring itself can participate in cycloaddition reactions. researchgate.net However, specific examples of the nitrile group of an indole-3-carbonitrile directly participating in a Diels-Alder reaction are less common but theoretically possible, for instance, in a reaction with a highly reactive diene to construct a fused pyridine (B92270) ring.
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System
The indole ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Regioselective Electrophilic Aromatic Substitution on the Fluorinated Indole Core
Indoles are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. The most nucleophilic position and the typical site of electrophilic attack is the C3 position. quora.com However, in this compound, this position is already substituted with a deactivating nitrile group. Consequently, electrophilic attack will be directed to other positions on the indole ring.
| Reaction | Electrophile (E+) | Predicted Major Substitution Position(s) | Reference |
|---|---|---|---|
| Halogenation | Br+ | C2, C5, or C7 | nih.govnih.gov |
| Nitration | NO2+ | C5 | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCO+ | C2 or C5 | nih.govmasterorganicchemistry.com |
Nucleophilic Aromatic Substitution at the Fluorine Position (if applicable)
This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Strong nucleophiles such as alkoxides, thiolates, and amines can potentially displace the fluorine atom. Recent advances have also shown that photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes under mild conditions. nih.gov Therefore, it is plausible that under appropriate conditions, the fluorine atom at the C6 position could be substituted by various nucleophiles, providing a route to a wide range of 6-substituted indole-3-carbonitrile derivatives.
N-Functionalization and Protecting Group Strategies at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a key site for functionalization, which can be crucial for modulating the biological activity of indole-containing molecules and for enabling further synthetic transformations. The introduction of protecting groups at this position is also a common strategy to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.
N-Alkylation and N-Arylation:
Direct N-alkylation of indoles is a fundamental transformation. Classical methods often employ a strong base like sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. ossila.com For electron-deficient indoles such as this compound, the acidity of the N-H bond is increased, potentially allowing for the use of milder bases. While specific examples for the N-alkylation of this compound are not extensively documented in the literature, related transformations on similar substrates provide insight. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence, showcasing the broad applicability of N-alkylation in indole synthesis. ossila.com
Copper-catalyzed N-arylation of indoles, a variant of the Ullmann condensation, offers a direct route to N-arylindoles. These reactions typically require a copper(I) source and a suitable ligand.
Protecting Group Strategies:
The use of protecting groups is a well-established strategy in indole chemistry. The choice of protecting group can significantly influence the outcome of subsequent reactions. Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The introduction of an electron-withdrawing group on the nitrogen of indoles can enable selective C2 halogenation. mdpi.com
The stability of the protecting group under various reaction conditions is a critical consideration. For example, the N-CF3 group has been shown to be remarkably robust, compatible with both acidic and basic conditions, as well as with various metal-catalyzed cross-coupling reactions. nih.gov
Metal-Mediated and Organocatalytic Transformations of the Indole Carbonitrile Scaffold
The electron-deficient nature of this compound makes it an interesting substrate for a variety of metal-mediated and organocatalytic transformations. These reactions can be used to introduce a wide range of functional groups at various positions on the indole ring.
Metal-Mediated Transformations:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization of the carbocyclic ring of indoles is possible, it often requires directing groups. acs.org For pre-functionalized indoles, such as those bearing a halogen atom, reactions like the Suzuki, Heck, and Sonogashira couplings are commonly employed.
A study on the synthesis of N-trifluoromethyl indoles demonstrated the compatibility of the indole core with various palladium-catalyzed cross-coupling conditions, including Suzuki and cyanation reactions. nih.gov This suggests that a pre-halogenated derivative of this compound could undergo similar transformations.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-CF3-4-bromo-2-methyl-1H-indole | Phenylboronic acid | Pd(PPh3)4, KOAc, H2O/toluene | N-CF3-2-methyl-4-phenyl-1H-indole | 69 | nih.gov |
| N-CF3-4-bromo-2-methyl-1H-indole | NaCN | Pd2dba3, PtBu3, THF/MeCN | N-CF3-2-methyl-1H-indole-4-carbonitrile | High | nih.gov |
Organocatalytic Transformations:
Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of indoles. Due to the electron-deficient nature of this compound, it is expected to be a suitable substrate for reactions involving nucleophilic attack on the indole ring.
The dearomatization of electron-deficient indoles via a Giese-type transformation has been achieved using photoredox catalysis. nih.gov This method allows for the chemoselective breaking of the indolyl C=C bond. Furthermore, organocatalyzed Diels-Alder reactions have been explored with electron-deficient indoles, highlighting their potential as dienophiles. researchgate.net
Rearrangement and Ring Transformation Reactions
The indole scaffold can undergo various rearrangement and ring transformation reactions, often under acidic or thermal conditions, to yield structurally diverse heterocyclic systems.
Rearrangement Reactions:
A notable rearrangement in indole chemistry is the transformation of 3,3-disubstituted indolenines into 2,3-disubstituted indoles. acs.orgacs.org This rearrangement is believed to proceed through a cationic intermediate. acs.org While this reaction typically involves indolenine intermediates, the principles could potentially be applied to derivatives of this compound under suitable conditions.
Ring Transformation Reactions:
The indole ring can be expanded to form larger heterocyclic systems. For example, a solvent and catalyst-free thermal reaction between indoles and dialkylacetylenedicarboxylates can lead to the formation of highly functionalized benzazepines through a ring expansion of the five-membered pyrrole (B145914) ring. rsc.org Conversely, ring contraction of benzazepines can afford 3-alkenylated indoles. rsc.org
Acid-promoted reactions of indoles with aminobenzaldehydes can lead to either indole annulation or a remarkable indole ring-opening to form quinolines, depending on the nature of the aminobenzaldehyde. researchgate.net These examples showcase the potential for significant skeletal reorganization of the indole core under specific reaction conditions.
Advanced Spectroscopic Characterization Methodologies and Derived Structural Insights
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of 6-Fluoro-1H-indole-3-carbonitrile.
Identification and Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending motions of its constituent chemical bonds. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. researchgate.net The presence of the cyano (C≡N) group at the 3-position introduces a strong, sharp absorption band in the 2220-2260 cm⁻¹ range, which is a highly characteristic feature for nitriles.
Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the indole ring typically appear in the 1450-1620 cm⁻¹ region. researchgate.net The C-F stretching vibration of the fluorine atom at the 6-position gives rise to a strong band, typically in the 1200-1300 cm⁻¹ range. The exact position of this band can be sensitive to the electronic environment.
The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic ring contribute to the fingerprint region of the spectrum, generally below 1000 cm⁻¹. Computational studies, often using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes by correlating experimental frequencies with calculated values. researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | 3400 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Cyano (C≡N) | Stretching | 2220 - 2260 |
| Aromatic C=C | Stretching | 1450 - 1620 |
| C-F | Stretching | 1200 - 1300 |
| Aromatic C-H | Out-of-plane bending | < 1000 |
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
In the solid state, the N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular hydrogen bonds (N-H···N≡C), which would cause a broadening and a shift to lower frequency of the N-H stretching band in the FT-IR spectrum compared to its gas phase or dilute solution spectrum.
Crystal structure analyses of related indole derivatives, such as 6-fluoro-1H-indole-3-carboxylic acid, have shown the presence of intermolecular hydrogen bonds that link molecules into dimers or larger networks. nih.goviucr.org Additionally, π–π stacking interactions between the aromatic indole rings can occur, influencing the crystal packing and providing further stability. nih.gov These non-covalent interactions play a crucial role in the supramolecular assembly of the compound in the solid state.
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, ¹⁹F) for Positional and Conformational Analysis
NMR spectroscopy is indispensable for confirming the connectivity and electronic environment of the atoms in this compound.
Detailed Chemical Shift Assignments and Coupling Constant Interpretations
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm), the exact position being dependent on solvent and concentration. The proton at the 2-position of the indole ring will appear as a singlet or a narrow doublet. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) will show characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom. For instance, the proton at H-5 will be split by the adjacent H-4 and the fluorine at C-6, and the proton at H-7 will be split by the fluorine at C-6.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the cyano group (C-3) is expected to appear in the range of 115-120 ppm. The carbon atom attached to the fluorine (C-6) will show a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the high electronegativity of fluorine. rsc.org The other carbon signals can be assigned based on their chemical shifts, multiplicities from coupled spectra, and comparison with data from similar indole structures. rsc.org
¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct probe of the fluorine's environment. For 6-fluoroindole (B127801) derivatives, the ¹⁹F chemical shift is typically observed in a specific range. rsc.org The signal will be split by the neighboring protons (H-5 and H-7), providing further confirmation of the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it a very sensitive technique for detecting changes in the local electronic environment. thermofisher.comalfa-chemistry.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants (Note: These are estimated values based on related compounds and substituent effects. Actual values may vary.)
¹H NMR (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | > 8.0 | br s | - |
| H-2 | ~7.7 | s | - |
| H-4 | ~7.6 | d | J(H4-H5) ≈ 8.5 |
| H-5 | ~7.0 | dd | J(H4-H5) ≈ 8.5, J(H5-F6) ≈ 9.0 |
¹³C NMR (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~128 |
| C-3 | ~100 |
| C-3a | ~125 |
| C-4 | ~122 |
| C-5 | ~112 (d, J(C5-F6) ≈ 25 Hz) |
| C-6 | ~160 (d, J(C6-F6) ≈ 240 Hz) |
| C-7 | ~98 (d, J(C7-F6) ≈ 4 Hz) |
| C-7a | ~136 |
Elucidation of Substituent Effects on NMR Spectroscopic Signatures
The presence of the electron-withdrawing fluorine atom at the 6-position and the cyano group at the 3-position significantly influences the electron distribution within the indole ring system, which is reflected in the NMR chemical shifts.
The fluorine atom, being highly electronegative, exerts a strong inductive (-I) effect and a moderate resonance (+M) effect. This leads to a significant deshielding of the directly attached C-6 carbon, resulting in a downfield chemical shift and a large ¹J(C-F) coupling constant. The fluorine also influences the chemical shifts of the neighboring protons and carbons (H-5, H-7, C-5, C-7) through space and through bond coupling. modgraph.co.uknih.gov
The cyano group at the 3-position is also electron-withdrawing. Its presence affects the chemical shifts of the pyrrole (B145914) ring protons and carbons, particularly C-2 and C-3a. The combination of these two substituents creates a unique electronic environment that can be precisely mapped using a combination of 1D and 2D NMR experiments. Comparing the spectra of this compound with those of indole, 6-fluoroindole, and indole-3-carbonitrile allows for a quantitative assessment of these substituent effects. mdpi.com
Mass Spectrometry Techniques for Molecular Formula and Structure Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₅FN₂. cookechem.com
In addition to the molecular ion peak (M⁺), the mass spectrum will exhibit a characteristic fragmentation pattern that can provide further structural information. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. For this compound, potential fragmentation could involve the loss of the cyano group or cleavage of the indole ring. The presence of the fluorine atom will be evident in the mass of the fragments containing it. Techniques such as tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, helping to elucidate the connectivity of the molecule by analyzing the resulting daughter ions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the exact molecular formula.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₅FN₂. Utilizing the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N), the expected monoisotopic mass is determined. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield an experimental m/z value that closely matches this theoretical calculation, often to within a few parts per million (ppm). For instance, a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, has a calculated mass of 294.1043 for [M+H]⁺, with the found value being 294.1046, demonstrating the accuracy of this technique. researchgate.net
The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Key fragments would likely arise from the cleavage of the indole ring and the loss of the nitrile group, providing valuable structural information.
| Property | Value |
| Molecular Formula | C₉H₅FN₂ |
| Theoretical Exact Mass | 174.0437 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 175.0515 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the molecule's chromophores and the extent of its conjugated system.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the indole aromatic system. The indole chromophore itself typically shows two main absorption bands. The introduction of the electron-withdrawing nitrile group at the 3-position and the fluorine atom at the 6-position will influence the energy of these transitions.
The nitrile group, being a strong electron-withdrawing group in conjugation with the indole ring, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. This is due to the stabilization of the excited state. The fluorine atom at the 6-position, with its inductive electron-withdrawing effect and weak resonance effect, will also modulate the electronic transitions. In a related compound, 1H-indole-2,3-dione, absorption maxima are observed at 208, 242, and 302 nm, corresponding to π → π* transitions of the aromatic system and carbonyl groups. researchgate.net Based on the electronic effects of the substituents in this compound, its UV-Vis spectrum would provide a unique fingerprint of its electronic structure.
| Expected Transition Type | Region of Absorption | Contributing Functional Groups |
| π → π* | 200-400 nm | Indole aromatic system, Nitrile group |
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 6-Fluoro-1H-indole-3-carboxylic acid reveals a nearly planar indole ring system. nih.gov Similarly, in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the indole ring system is also found to be almost planar. nih.gov It is therefore highly probable that the indole core of this compound would also be planar.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...F, C-H...N, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. In the case of this compound, several key interactions are anticipated to play a significant role in its crystal packing.
C-H...F and C-H...N Hydrogen Bonds: The presence of the electronegative fluorine and nitrogen atoms makes them potential acceptors for weak hydrogen bonds. Interactions of the type C-H...F and C-H...N are expected to be prevalent in the crystal lattice, connecting adjacent molecules. Studies on trifluoromethylated benzanilides have highlighted the role of C(sp²)–H⋯F–C(sp³) intermolecular hydrogen bonds in stabilizing the crystal structure. rsc.org In the crystal structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, C-H...F interactions are explicitly noted in the crystal packing. nih.gov
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | C-H | F (Fluorine) | Formation of intermolecular networks |
| Hydrogen Bond | C-H, N-H | N (Nitrile) | Linking of molecular units |
| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) | Stabilization of layered structures |
Computational Chemistry and Theoretical Investigations of 6 Fluoro 1h Indole 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. nih.govresearchgate.net For 6-Fluoro-1H-indole-3-carbonitrile, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used for such calculations on indole (B1671886) derivatives. researchgate.net
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and behavior in different chemical environments. A hypothetical data table for such properties is presented below to illustrate what such a study would yield.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
Note: The values in this table are illustrative and are not based on actual experimental or computational data for this compound.
Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to predict various spectroscopic parameters. For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical predictions of vibrational frequencies are often scaled to better match experimental data. preprints.org
Table 2: Hypothetical NBO Analysis Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π* (C2-C3) | Value |
| π (C4-C5) | π* (C6-C7) | Value |
| π (C8-C9) | π* (C2-C3) | Value |
Note: This table represents a hypothetical output of an NBO analysis and is for illustrative purposes only.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. wisc.edu
Molecular docking simulations would place this compound into the binding site of a target protein and calculate a score that estimates the binding affinity. The results would reveal the most likely binding poses of the molecule within the active site. This information is critical for understanding the potential biological activity of the compound.
A crucial output of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these could include:
Hydrogen Bonds: The nitrogen atom of the indole ring and the nitrile group could act as hydrogen bond acceptors, while the N-H group of the indole can be a hydrogen bond donor.
Halogen Bonds: The fluorine atom could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.
Hydrophobic Contacts: The aromatic indole ring system would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The indole ring could also form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Table 3: Hypothetical Key Intermolecular Interactions for this compound with a Generic Kinase Target
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Asp145 (O) | Value |
| Halogen Bond | Fluorine | Gly72 (Backbone C=O) | Value |
| π-π Stacking | Indole Ring | Phe80 | Value |
| Hydrophobic | Indole Ring | Val55, Leu128 | Value |
Note: This table is a hypothetical representation of potential interactions and is not based on actual docking results.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a ligand and the stability of its complex with a protein target.
Conformational Sampling: For a molecule like this compound, MD simulations can sample its various possible three-dimensional arrangements, or conformations. The fluorine atom at the 6-position can significantly influence the molecule's electronic properties and intermolecular interactions, which in turn affects its conformational preferences. Simulations can reveal the most energetically favorable conformations in different environments, such as in aqueous solution or within the confines of a protein's binding pocket.
Ligand-Protein Complex Stability: MD simulations are crucial for assessing the stability of a ligand when bound to a protein. By simulating the dynamic behavior of the ligand-protein complex, researchers can analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often calculated to measure the stability of the complex; a stable complex will typically show smaller fluctuations in RMSD values over the simulation period nih.govnih.gov.
A pertinent example involves MD simulations of 6-fluoro-tryptophan (6FW), which contains the 6-fluoroindole (B127801) core, within the EmrE protein. These simulations were performed to understand the local conformational changes within the substrate-binding pocket acs.org. The study found that when 6FW was introduced into either monomer of the EmrE dimer, it formed a similar number of total hydrogen bond contacts, indicating a stable interaction regardless of its position within the dimer acs.org. Such simulations provide atomic-level details that explain experimental observations and guide the design of molecules with improved binding affinity and stability nih.govconsensus.app.
The stability analysis of ligand-protein complexes can be summarized by monitoring key parameters throughout the simulation:
| Simulation Parameter | Description | Implication for Stability |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable RMSD values suggest the complex is not undergoing major conformational changes and remains stable. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate strong, specific interactions that contribute to binding affinity and stability. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein. | Consistently favorable interaction energies suggest a stable binding mode. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | A decrease in SASA upon binding can indicate that the ligand is well-buried within the binding pocket, contributing to stability. |
These parameters, derived from MD simulations, collectively provide a detailed picture of the dynamics and stability of the this compound-protein complex, which is essential for rational drug design.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity nih.govnih.gov. These models help in optimizing lead compounds to enhance efficacy and reduce side effects.
SAR Modeling: SAR is a qualitative approach that relates specific structural features, or "pharmacophores," to the biological activity of a series of compounds. For indole-based compounds, SAR studies have identified key structural requirements for various biological activities nih.gov. For instance, studies on indole-2-carboxamide derivatives have shown that the nature and position of substituents on the indole ring and the carboxamide group are critical for their inhibitory activity against certain enzymes nih.gov. The NH group of the indole nucleus is often found to be crucial, potentially participating in hydrogen bonding within the receptor binding site nih.gov.
Key SAR findings for indole derivatives from various studies can be summarized as follows:
| Structural Position | Modification | Impact on Activity |
| Indole N1-position | Substitution (e.g., methylation) | Often leads to a decrease or loss of activity, suggesting the N-H is a key hydrogen bond donor nih.gov. |
| Indole C3-position | Introduction of various side chains | Can significantly modulate activity depending on the target; often a key point for derivatization researchgate.netmdpi.com. |
| Indole C5-position | Substitution with electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance binding affinity, often through interdependent effects with other substituents nih.gov. |
| Indole C6-position | Substitution with fluorine | Alters electronic properties and can enhance metabolic stability and binding affinity rsc.org. |
QSAR Methodologies: QSAR provides a mathematical model that quantitatively correlates the chemical structure with biological activity nih.gov. These models use molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds nih.gov. Both 2D-QSAR and 3D-QSAR models are employed.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. For example, a 2D-QSAR study on 1H-3-indolyl derivatives identified key descriptors that correlate with antioxidant activity, allowing for the prediction of activity for new analogs researchgate.netmdpi.com.
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of molecules. A 3D-QSAR study on fluoroquinolone derivatives successfully created a model to predict plasma protein binding rates based on steric, electrostatic, and hydrophobic fields, guiding the design of derivatives with improved properties nih.govmdpi.com.
The development of a QSAR model typically involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, building a mathematical equation using statistical methods, and validating the model's predictive power nih.govnih.gov. For this compound, a QSAR model could predict how modifications to the carbonitrile group or substitutions at other positions on the fluoroindole ring would impact a specific biological activity.
Cheminformatics and Data Mining Applications in Fluoroindole Scaffold Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, accelerating the drug discovery process nih.gov. Data mining techniques are applied to these datasets to identify novel patterns, bioactive scaffolds, and potential drug candidates.
The Fluoroindole Scaffold in Drug Discovery: The indole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets researchgate.netmdpi.comresearchgate.net. The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and bioavailability rsc.orgnih.gov. Data mining of pharmaceutical databases reveals that fluorine is a key component in about 20% of recently approved drugs acs.org. Therefore, the fluoroindole scaffold represents a highly promising structural motif for drug design.
Cheminformatics and Data Mining Applications:
Scaffold Analysis and Hopping: Cheminformatics tools are used to analyze the frequency and diversity of chemical scaffolds in compound libraries. Techniques like "scaffold hopping" involve replacing a core molecular structure (like indole) with a structurally different but functionally similar one (like indazole) to discover new chemical series with potentially improved properties or novel intellectual property rsc.org.
Virtual Screening: Large compound databases can be computationally screened to identify molecules containing the fluoroindole scaffold that are likely to bind to a specific biological target. This process filters vast libraries down to a manageable number of promising candidates for experimental testing.
Predictive Modeling: Data mining is used to build predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By analyzing data from existing drugs, models can be created to predict the pharmacokinetic and toxicity profiles of new fluoroindole derivatives early in the discovery process.
Identifying Underexplored Chemical Space: A cheminformatics-guided analysis of marine natural products identified indol-3-yl-glyoxylamides as a privileged scaffold with underexplored bioactivity nih.gov. This demonstrates how data mining can highlight opportunities for discovering new therapeutic applications for known chemical scaffolds like the one present in this compound.
The application of these computational approaches provides a powerful, multi-faceted strategy for investigating this compound and advancing the discovery of new therapeutics based on the fluoroindole scaffold.
Medicinal Chemistry and Biological Activity Investigations of 6 Fluoro 1h Indole 3 Carbonitrile Derivatives
The Indole (B1671886) Scaffold as a Privileged Structure in Contemporary Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure." This designation, first introduced by Evans in 1988, refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The indole scaffold's prevalence in a vast number of natural products, alkaloids, and pharmaceuticals underscores its significance in drug discovery. Its versatility allows it to serve as a template for designing ligands for a diverse array of receptors and enzymes.
The structural and electronic properties of the indole ring system contribute to its promiscuous binding capabilities. It can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition at the active sites of biological targets. The indole scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic importance across a wide spectrum of diseases, including cancer, inflammation, metabolic disorders, and infectious diseases.
The amenability of the indole ring to chemical modification at various positions (notably the N1, C2, and C3 positions) allows for the fine-tuning of its pharmacological profile. By introducing different substituents, medicinal chemists can modulate the compound's potency, selectivity, and pharmacokinetic properties. This inherent versatility makes the indole scaffold a highly attractive starting point for the development of novel therapeutic agents, enabling the creation of large, structurally diverse compound libraries for high-throughput screening. The continued exploration of indole derivatives promises to yield new drug candidates to address significant healthcare challenges.
Rational Design and Synthesis of 6-Fluoro-1H-indole-3-carbonitrile Derivatives for Bioactivity Modulation
The rational design of derivatives based on the this compound scaffold is a strategic approach to modulate and enhance biological activity. Synthesis typically begins with 6-fluoroindole (B127801), which can be functionalized at the 3-position. A common synthetic route involves the reaction of 6-fluoroindole with reagents to introduce the carbonitrile group, a key pharmacophore that can participate in various biological interactions. Subsequent modifications can be made to the indole nitrogen (N1 position) and other positions on the benzene (B151609) ring to explore the structure-activity relationship (SAR).
The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the indole scaffold.
N1-Substitution: Alkylation, arylation, or acylation at the indole nitrogen (N1) significantly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. These changes can affect cell permeability and target binding affinity. For instance, introducing bulky or flexible groups at the N1 position can probe the steric and conformational requirements of the target's binding pocket, potentially leading to enhanced potency or selectivity. Studies have shown that N-alkoxy substituents on indole derivatives can increase efficacy, with longer carbon chains sometimes correlating with greater activity.
Ring Substitution: The positions on the benzene portion of the indole ring offer further opportunities for modification. While the parent compound is fluorinated at the C6 position, adding other substituents like halogens (Cl, Br), alkyl, or methoxy groups at positions C4, C5, or C7 can drastically alter the electronic distribution and steric profile of the molecule. Structure-activity relationship studies on various indole classes have demonstrated that the position of a substituent is a critical determinant of biological activity. For example, in one study on tetrahydro-γ-carbolines, a fluorine atom at the 6-position was found to be the most potent analogue within a series.
The incorporation of a fluorine atom at the C6 position of the indole ring is a deliberate design choice that leverages the unique properties of fluorine to enhance the pharmacological profile of the molecule.
Lipophilicity: Fluorine is the most electronegative element, and its substitution can significantly increase the lipophilicity of a molecule. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane, potentially leading to better bioavailability and cell penetration.
Metabolic Stability: A common challenge in drug development is the metabolic degradation of compounds by enzymes like cytochrome P450. Introducing a fluorine atom at a metabolically vulnerable site can block this oxidation, thereby increasing the metabolic stability and half-life of the drug in the body. This can lead to a more sustained therapeutic effect.
Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the indole ring, influencing its interaction with target proteins. Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. This can lead to a higher binding affinity and, consequently, greater potency of the compound. In some cases, the introduction of fluorine at the C6 position has been shown to substantially increase the spectrum of activity of certain antibiotics.
The strategic placement of fluorine is a powerful tool in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, and its presence in the this compound scaffold is key to its potential as a therapeutic agent.
Table 1: Effects of Fluorine Substitution on Pharmacological Properties
| Pharmacological Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Lipophilicity | Increases | Fluorine is highly lipophilic, which can enhance membrane permeability. |
| Metabolic Stability | Increases | Blocks metabolic oxidation at the site of substitution, prolonging the drug's half-life. |
| Binding Affinity | Can Increase | Alters electronic distribution and can form favorable interactions (e.g., hydrogen bonds) with the target receptor. |
| pKa | Can alter | The strong electronegativity of fluorine can affect the acidity or basicity of nearby functional groups. |
Spectrum of Investigated Biological Activities for Fluorinated Indole Carbonitriles
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial agents. The unique combination of the indole scaffold, the electron-withdrawing carbonitrile group, and the modulating effects of the fluorine atom makes these compounds promising candidates for combating various pathogens.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Research has demonstrated that fluorinated indole derivatives possess a broad spectrum of antimicrobial activities.
Antibacterial Activity: Fluorinated indole derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones have shown activity against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative). In another study, novel fluorinated benzothiophene-indole hybrids were evaluated against various S. aureus and methicillin-resistant S. aureus (MRSA) strains, with some compounds showing significant activity. Specifically, a 5-cyano indole substituted derivative demonstrated potent antibacterial effects. The presence of the fluorine atom is often crucial for this activity, potentially by enhancing the compound's ability to penetrate bacterial cells or by increasing its affinity for bacterial targets.
Antifungal Activity: The antifungal potential of fluorinated indoles has also been a subject of investigation. Studies have shown that compounds like 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole are potent against the postharvest pathogen Botrytis cinerea, with activity greater than some established fungicides. Their structural similarity to antifungal benzimidazoles suggests a possible shared mechanism of action. Furthermore, various indole derivatives have shown promising activity against Candida albicans and Candida krusei, with some indole-triazole hybrids being more effective than the standard drug fluconazole against C. krusei.
Antiviral Activity: The antiviral properties of fluorinated indoles have been explored, particularly against the Human Immunodeficiency Virus (HIV). Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations. Some derivatives exhibited antiviral activity equipotent or better than the reference drug Zidovudine. The mechanism is often attributed to the inhibition of key viral enzymes, such as non-nucleoside reverse transcriptase (NNRT).
Table 2: Investigated Antimicrobial Activities of Selected Fluorinated Indole Derivatives
| Compound Class | Target Organism(s) | Observed Activity/Potency |
|---|---|---|
| Fluorinated Indole-Carboxamides | HIV-1 | Potent inhibition with EC50 values in the nanomolar range (e.g., 2.0–4.6 nM). |
| 4-, 5-, and 7-Fluoroindole | Botrytis cinerea | More potent than fluconazole and natamycin (MIC range 2-5 mg/L). |
| Fluorinated Benzothiophene-Indole Hybrids | S. aureus, MRSA | Significant activity, with some compounds showing MIC values as low as 2 µg/mL. |
Beyond direct killing of microbial cells, research has delved into more specific mechanisms by which these compounds exert their effects. A significant area of investigation is the inhibition of biofilm formation, a crucial virulence factor for many pathogenic microbes.
Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which offers protection from host immune responses and antimicrobial agents. The ability to disrupt or prevent biofilm formation is a highly desirable attribute for a novel antimicrobial agent.
Studies have shown that indole and its derivatives can interfere with bacterial biofilm formation. For example, 6-fluoroindole has been reported to inhibit biofilm formation in Serratia marcescens. The mechanism of action is often linked to the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. By interfering with these signaling pathways, indole derivatives can prevent the establishment of resilient biofilm communities.
Furthermore, research on other indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) has shown that they can inhibit biofilm formation in a concentration-dependent manner. The proposed mechanism involves the disruption of the cell wall and membrane, as well as inhibiting the production of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix.
Anticancer and Cytotoxic Activities
Derivatives of this compound have emerged as a subject of interest in the quest for novel anticancer agents. Their therapeutic potential is being explored through various mechanisms, including the inhibition of critical enzymes involved in cancer progression and the modulation of essential cellular processes.
Inhibition of Kinase Enzymes (e.g., DYRK1A, B-Raf, FLT3, PDGFR, COX-1, COX-2)
Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. Consequently, they are a major target for anticancer drug development. While specific studies on this compound derivatives are limited, research on the broader class of indole-3-carbonitriles has shown significant potential in kinase inhibition.
One notable target is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and certain cancers. A series of indole-3-carbonitriles have been designed and evaluated as DYRK1A inhibitors. researchgate.netnih.gov These studies have identified compounds with potent inhibitory activity in the nanomolar range. Although these studies did not specifically report on 6-fluoro substituted derivatives, the findings provide a strong rationale for investigating this substitution pattern.
The table below summarizes the kinase inhibitory activity of a selection of indole-3-carbonitrile derivatives against DYRK1A and other related kinases.
| Compound | Substitution Pattern | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | GSK-3α/β IC50 (µM) |
| 6a | 7-Chloro | 1.2 | 1.3 | >10 |
| 13b | 7-Chloro, N-Methyl | 0.085 | 0.15 | >10 |
| 13c | 7-Chloro, N-Ethyl | 0.045 | 0.075 | >10 |
| 13d | 7-Chloro, N-Propyl | 0.035 | 0.055 | >10 |
Data sourced from Meine et al. (2018) researchgate.net
Cyclooxygenase (COX) enzymes, particularly COX-2, are also important targets in cancer therapy due to their role in inflammation and cell proliferation. Indole derivatives have been explored as COX inhibitors, with some showing selectivity for COX-2 over COX-1, which could lead to a better safety profile. researchgate.netnih.govmdpi.comnih.gov
Modulatory Effects on Cellular Processes (e.g., Tubulin Polymerization)
Tubulin polymerization is a critical process in the formation of the mitotic spindle during cell division, making it an attractive target for anticancer drugs. A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.netnih.govresearchgate.net Research has shown that certain 6- and 7-heterocyclyl-1H-indole derivatives can potently inhibit tubulin polymerization with IC50 values in the sub-micromolar range. nih.govnih.gov For instance, a specific 6-heterocyclyl-1H-indole derivative demonstrated a tubulin polymerization inhibition IC50 of 0.58 µM. nih.gov These findings suggest that the 6-position of the indole ring is a key site for modification to achieve potent anti-tubulin activity, making this compound derivatives promising candidates for further investigation in this area.
Investigations into Molecular Mechanisms of Anticancer Action
The anticancer effects of indole derivatives are often multifaceted. Beyond kinase and tubulin inhibition, these compounds can induce apoptosis (programmed cell death) through various signaling pathways. They can also modulate the expression of proteins involved in cell cycle control and survival. While detailed molecular mechanism studies specifically for this compound derivatives are yet to be extensively reported, the broader class of indole compounds is known to influence key cellular pathways implicated in cancer.
Anti-inflammatory and Antipyretic Properties
Inflammation is a key process in many diseases, and the enzymes COX-1 and COX-2 are central to the inflammatory cascade. As mentioned, indole derivatives have been widely studied as COX inhibitors. researchgate.netnih.govmdpi.comnih.govwisdomlib.org The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin is an indole derivative. This precedent provides a strong basis for exploring the anti-inflammatory potential of this compound derivatives. Studies on various indole derivatives have demonstrated significant anti-inflammatory and, in some cases, antipyretic effects in preclinical models. jbarbiomed.comnih.gov These effects are often attributed to the inhibition of prostaglandin synthesis through the COX pathway.
Neurological Activities and Central Nervous System Depressant Effects
The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin. As such, indole derivatives have been investigated for a range of neurological activities. The overexpression of DYRK1A, a target of indole-3-carbonitriles, is associated with neurodegenerative conditions like Alzheimer's disease and cognitive deficits in Down syndrome. nih.gov This suggests that inhibitors based on the this compound scaffold could have therapeutic potential in these areas. Some volatile organic solvents are known to have central nervous system (CNS) depressant effects, and while this is a different class of compounds, it highlights the diverse interactions of chemicals with the CNS. mdpi.com
Other Emerging Biological Activities (e.g., Antihypertensive, Anti-proliferative, Antimalarial)
The therapeutic potential of indole derivatives extends beyond the areas mentioned above. For instance, certain indole compounds have been investigated for their antihypertensive effects.
The anti-proliferative activity of this class of compounds is a cornerstone of their anticancer potential, and research continues to identify new derivatives with enhanced potency and selectivity against various cancer cell lines.
Furthermore, the indole scaffold has been identified as a promising template for the development of new antimalarial agents. nih.gov Several indole alkaloids and their synthetic derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This opens another avenue for the potential application of this compound derivatives.
Identification and Validation of Molecular Targets in Biological Systems
The indole scaffold is a versatile framework in medicinal chemistry, known for its ability to interact with a multitude of biological targets. nih.govmdpi.com The introduction of a fluorine atom, as in this compound, can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. researchgate.netexlibrisgroup.com Derivatives of this fluorinated indole core have been investigated for their interactions with various enzymes and receptors, leading to the identification and validation of several key molecular targets.
Kinase Inhibition: A significant area of investigation for fluorinated indole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.com
Tropomyosin Receptor Kinase (TRK): Derivatives of 1H-indole-3-carbonitrile have been identified as highly potent inhibitors of Tropomyosin Receptor Kinase (TRK), a promising therapeutic target in cancers driven by NTRK gene fusions. nih.gov A specific derivative, compound C11, demonstrated significant antiproliferative effects in TRK-dependent cancer cell lines. Mechanistic studies confirmed that this compound reduces the levels of phosphorylated TRK, indicating direct target engagement. nih.gov
Receptor-Interacting Protein 2 (RIP2) Kinase: Fluorinated indazole derivatives, structurally related to fluorinated indoles, have been characterized as inhibitors of RIP2 kinase, a target for treating inflammatory diseases. rsc.org
Rho Kinase (ROCK1): The position of fluorine on the indole ring is critical for activity. A 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency (IC₅₀ of 14 nM) compared to its 4-fluoro counterpart (IC₅₀ of 2500 nM). rsc.org
Adenosine Monophosphate-Dependent Kinase (AMPK): A 2-oxindole fluorinated derivative was found to activate AMPK, a key metabolic sensor that has emerged as a therapeutic target for cancer. The compound showed a preference for the AMPKα1 isoform and exerted potent antitumor actions against prostate cancer cells. nih.gov
Other Molecular Targets:
Tryptophan 2,3-Dioxygenase (TDO): The compound 6-fluoro-3-(pyridine-3-yl)-1H-indole has demonstrated high in vitro affinity for Tryptophan 2,3-dioxygenase (TDO), an enzyme involved in tryptophan metabolism and immunosuppression. This has led to the development of radiolabeled versions as potential PET tracers for imaging TDO activity. nih.gov
G-protein-coupled receptor 119 (GPR119): Certain fluorinated indole hybrids have been evaluated as agonists for GPR119, a target for anti-diabetic agents. These compounds displayed activity in the nanoscale range in a cAMP reporter assay. rsc.org
HIV-1 Reverse Transcriptase: A series of 7-substituted carboxamides-4-fluoro indoles were screened for their inhibition of HIV-1 activity, showing promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org
| Compound Class | Molecular Target | Key Finding | Reported Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| 1H-indole-3-carbonitrile Derivative (C11) | Tropomyosin Receptor Kinase (TRK) | Potent inhibitor with antiproliferative effects in TRK-dependent cells. nih.gov | Not specified |
| 6-Fluoroindazole Derivative | Rho Kinase (ROCK1) | Significantly enhanced inhibitory potency compared to 4-fluoro isomer. rsc.org | 14 nM rsc.org |
| 2-Oxindole Fluorinated Derivative (8c) | AMP-Activated Protein Kinase (AMPKα1) | Activates AMPK, leading to antitumor actions in prostate cancer cells. nih.gov | Not specified |
| Fluorinated Indole Hybrids | GPR119 | Agonist activity for a potential anti-diabetic target. rsc.org | Nanoscale activity rsc.org |
| 7-Substituted Carboxamides-4-fluoro indole | HIV-1 | Promising inhibition in a primary cell-based assay. rsc.org | 0.14 nM - 0.52 nM rsc.org |
Preclinical Research and In Vivo Studies for Optimized Fluorinated Indole Derivatives
Anticancer Efficacy: A 2-oxindole fluorinated derivative (compound 8c) that activates AMPK was shown to be potent in suppressing the growth of PC-3 xenograft tumors in animal models. nih.gov This demonstrated that its efficacy at the cellular level translates to in vivo antitumor action, indicating a promising therapeutic strategy for androgen-independent prostate cancer. nih.gov Similarly, a highly potent TRK inhibitor based on the 1H-indole-3-carbonitrile scaffold, compound C11, was developed and its pharmacokinetic profile was evaluated, showing an oral bioavailability of 15.2%. nih.gov
Antihypertensive Effects: In a spontaneously hypertensive rat (SHR) model of hypertension, a fluorinated indole derivative (compound 53a) demonstrated good potency. rsc.org When administered orally at a dose of 30 mg/kg, it induced a significant 25 mmHg drop in arterial blood pressure. rsc.org
Pharmacokinetic and Stability Profiles: Preclinical evaluation often involves assessing a compound's stability and how it is processed by the body.
For the TRK inhibitor C11, in vitro assays showed excellent plasma stability (half-life > 480 minutes) and moderate liver microsomal stability (half-life = 38.9 minutes). nih.gov
In a series of fluorinated indoles developed as antiviral agents, derivatives were investigated for human liver microsomal (HLM) stability and oral exposure in rats. While some compounds showed greater HLM stability, they suffered from poor permeability and oral exposure. rsc.org
A 6-fluoroindazole derivative developed as a ROCK1 inhibitor not only had a potent IC₅₀ value but also a dramatically increased oral bioavailability of 61%. rsc.org
In Vivo Imaging: The 6-fluoroindole derivative, 6-[¹⁸F]fluoro-3-(pyridine-3-yl)-1H-indole, was developed as a potential PET tracer for the enzyme TDO. nih.gov Dynamic PET/CT imaging in mice showed rapid accumulation in the brain and heart. Importantly, the radiolabeled compound showed no de-fluorination in vivo, a critical property for a successful imaging agent. nih.gov
| Compound/Derivative | Therapeutic Area | Animal Model | Key In Vivo / Preclinical Finding |
|---|---|---|---|
| 2-Oxindole Fluorinated Derivative (8c) | Oncology (Prostate Cancer) | PC-3 Xenograft Tumors | Potent suppression of tumor growth. nih.gov |
| 1H-indole-3-carbonitrile Derivative (C11) | Oncology (TRK-fusion cancers) | Not specified | Oral bioavailability of 15.2%; excellent plasma stability. nih.gov |
| Fluorinated Indole Derivative (53a) | Hypertension | Spontaneously Hypertensive Rat (SHR) | Induced a 25 mmHg drop in arterial blood pressure at 30 mg/kg. rsc.org |
| 6-Fluoroindazole Derivative | (ROCK1 Inhibition) | Not specified | Oral bioavailability of 61%. rsc.org |
| 6-[¹⁸F]fluoro-3-(pyridine-3-yl)-1H-indole | Molecular Imaging (TDO) | C57BL/6 Mice | Good uptake in the brain; no de-fluorination observed in vivo. nih.gov |
Structure-Based Drug Design and Fragment-Based Drug Discovery Strategies for Novel Ligands
The development of novel ligands based on the this compound scaffold heavily relies on modern medicinal chemistry strategies, including structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). frontiersin.org These approaches leverage structural information of the biological target to design molecules with improved affinity and selectivity. The indole ring itself is considered a "privileged scaffold" because it is amenable to chemical modification and can be used to create a wide variety of biologically active compounds. nih.govnih.gov
Structure-Based and Computer-Aided Drug Design (CADD): SBDD and CADD utilize the three-dimensional structure of a target protein, often determined by X-ray crystallography or NMR, to design inhibitors. This approach was instrumental in the development of a potent TRK inhibitor, compound C11, from the 1H-indole-3-carbonitrile series. nih.gov By understanding the interactions between the inhibitor and the TRK binding site, researchers can make rational modifications to the lead compound to enhance its potency and drug-like properties. nih.gov Molecular docking studies, a key component of CADD, help predict how different indole derivatives will bind to a target, such as the active site of succinate dehydrogenase (SDH) or the JAK-3 protein, guiding the synthesis of more effective compounds. researchgate.netnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy that starts by screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. frontiersin.orgacs.org These initial hits serve as starting points for building more potent, lead-like molecules. This can be done through several strategies:
Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups that can form additional interactions with the target protein, thereby improving affinity. frontiersin.orgacs.org
Fragment Linking: If two different fragments are found to bind to adjacent sites on the protein, they can be connected with a chemical linker to create a single, more potent molecule. acs.org
Fragment Merging: This strategy involves combining the overlapping structural features of two or more fragments that bind in a similar region of the target. frontiersin.org For example, an aminopyrazole-indole scaffold was successfully developed by merging a 4-methoxyphenyl ring system with the indole ring system of two other fragments. frontiersin.org
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to optimizing lead compounds. They involve systematically modifying different parts of a molecule and assessing how these changes affect its biological activity. acs.orgnih.gov For indole derivatives, key SAR insights include:
Role of the Indole NH Group: For some targets, the NH group of the indole nucleus is critical for activity, likely participating in a hydrogen bond with the receptor. In these cases, methylation of this nitrogen (1-methyl derivatives) leads to a complete loss of activity. nih.gov
Substitution Patterns: The position and nature of substituents on the indole ring dramatically influence biological activity. For example, in a series of HIV-1 fusion inhibitors, bisindole compounds linked at the 6-6' position showed potent activity. acs.org In another study, the presence of substituents like methyl, methoxy, fluorine, and chlorine on azaindole-3-carboxamides was found to increase their binding affinity for the enzyme renin. researchgate.net The carboxamide moiety itself is often crucial for inhibitory activity, providing both hydrophobic and polar properties that facilitate binding. nih.gov
These rational design strategies, combined with systematic SAR exploration, enable medicinal chemists to efficiently navigate the chemical space around the this compound core to develop novel and optimized therapeutic agents.
Advanced Research Applications Beyond Medicinal Chemistry
Utility as Versatile Building Blocks in Complex Molecule Synthesis
The indole (B1671886) ring system is a privileged structure in organic synthesis, and the functional groups on 6-Fluoro-1H-indole-3-carbonitrile enhance its utility as a versatile synthetic intermediate. The fluorine atom at the 6-position and the carbonitrile group at the 3-position serve as key functional handles for a variety of chemical transformations.
The presence of fluorine can influence the electronic nature of the indole ring, affecting its reactivity in electrophilic substitution reactions. More importantly, the carbon-fluorine bond is exceptionally stable, allowing it to be carried through multi-step syntheses without decomposition. The nitrile group at the C3 position is a particularly useful functional group; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This versatility allows chemists to use this compound as a starting point for constructing more complex, highly functionalized molecules. researchgate.net
For instance, the parent compound, 6-fluoroindole (B127801), can be readily functionalized at various positions through modern synthetic methods like iridium-catalyzed borylation, enabling the introduction of new substituents. ossila.com This adaptability allows for the creation of a diverse library of molecules for various applications. The synthesis of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a complex heterocyclic system, has been achieved through an iron-chloride-catalyzed oxidative cross-coupling reaction starting from 6-fluoroindole, demonstrating the utility of this scaffold in building intricate molecular architectures. researchgate.net Such reactions highlight the potential of this compound to serve as a cornerstone in the synthesis of novel compounds for materials and agricultural science.
Table 1: Synthetic Transformations of Functional Groups Present in this compound
| Functional Group | Position | Potential Synthetic Transformations | Resulting Functional Group |
| Carbonitrile | C3 | Hydrolysis (acidic or basic) | Carboxylic Acid |
| Reduction (e.g., with LiAlH4) | Primary Amine | ||
| Reaction with azides (e.g., NaN3) | Tetrazole | ||
| Indole N-H | N1 | Alkylation, Arylation | N-Substituted Indole |
| Fluoro Group | C6 | Generally stable; can direct metallation | Remains unchanged |
Potential Applications in Organic Electronics (e.g., OLEDs, DSSCs)
Fluorinated organic compounds are of considerable interest in materials chemistry for electronic and optoelectronic applications. researchgate.net The incorporation of fluorine atoms into conjugated organic molecules can profoundly alter their electronic properties, making them suitable for devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
The parent compound, 6-fluoroindole, is explicitly identified as a building block for materials used in OLEDs, semiconductors, and DSSCs. ossila.com The indole scaffold itself is an excellent electron donor and possesses the necessary π-conjugation for charge transport. Fused indole systems, such as indolocarbazoles, have been successfully used in OLEDs and organic thin-film transistors. rsc.org
The introduction of fluorine, a highly electronegative atom, tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of energy levels can facilitate more efficient electron injection from the cathode in an OLED and improve the material's resistance to oxidative degradation, thereby enhancing device stability and lifespan. youtube.com In the context of DSSCs, indole-based organic dyes have been developed as efficient sensitizers for converting photons to electrons. rsc.orgresearchgate.net The electronic properties of this compound, combining the electron-donating indole core with the electron-withdrawing fluorine and nitrile groups, make it a promising candidate for the design of new D-π-A (donor-π-acceptor) dyes for solar cell applications. researchgate.net
Table 2: Role of Fluorinated Indole Scaffolds in Organic Electronics
| Application | Device Component | Key Properties Conferred by Fluorinated Indole |
| OLEDs | Emissive Layer, Host Material | Tuned HOMO/LUMO levels, improved charge injection, enhanced thermal and oxidative stability. |
| DSSCs | Dye Sensitizer | Strong electron-donating core, broad light absorption, efficient charge separation and transfer. |
| OFETs | Semiconductor Layer | High charge carrier mobility, environmental stability. |
Exploration in Bioimaging Technologies
The indole ring, the core of the amino acid tryptophan, is naturally fluorescent. This inherent photophysical property has led to the development of a wide array of indole-based fluorescent probes for bioimaging and sensing applications. mdpi.com These probes are designed to detect specific analytes, ions, or changes in the cellular environment with high sensitivity and selectivity.
Derivatives of indole have been engineered to create probes that can detect reactive oxygen species like hydrogen peroxide (H₂O₂), monitor S-nitrosylation in mitochondria, or act as pH sensors. mdpi.comnih.govnih.gov The design of these probes often involves modifying the indole scaffold to modulate its fluorescence in response to a specific biological event. The unique electronic properties of this compound make it an intriguing scaffold for developing new fluorescent tools.
A significant advancement in this area is the use of fluorinated indoles in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Researchers have successfully synthesized and evaluated 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, a close structural analog of this compound, as a PET tracer for imaging the enzyme tryptophan 2,3-dioxygenase (TDO), which is a biomarker in some cancers. nih.gov This demonstrates that the 6-fluoroindole core can be radiolabeled and used for in-vivo imaging, suggesting a clear path for the potential application of this compound in the development of novel PET tracers or fluorescent probes.
Development in Agrochemical Research
Indole derivatives play a crucial role in agriculture, most notably as plant growth regulators. frontiersin.orgnih.govnih.gov The naturally occurring plant hormone indole-3-acetic acid (IAA) is responsible for regulating many aspects of plant development. clinisciences.comacs.org This has inspired the development of numerous synthetic indole compounds for agricultural use to control plant growth and improve crop yields. researchgate.net
Fluorine-containing compounds are increasingly prevalent in the agrochemical industry, with 30-40% of modern agrochemicals containing at least one fluorine atom. researchgate.net Fluorination can enhance a molecule's biological activity, metabolic stability, and ability to penetrate biological membranes. nih.govnih.gov
The direct relevance of this compound to this field is strongly suggested by its close structural relationship to 6-Fluoro-1H-indole-3-carboxylic acid. Research on the carboxylic acid derivative has confirmed that such compounds are excellent auxins (plant hormones). nih.gov Given that the carbonitrile group can be a metabolic precursor to a carboxylic acid, it is highly plausible that this compound exhibits similar plant growth-regulating properties. Furthermore, the broader class of indole derivatives has been extensively investigated for the development of new fungicides, insecticides, and herbicides, indicating the vast potential of this molecular scaffold in creating novel and effective crop protection agents. acs.orgresearchgate.net
Future Research Directions and Emerging Trends in the Study of 6 Fluoro 1h Indole 3 Carbonitrile
Development of Innovative and Sustainable Synthetic Routes to Diverse Analogues
A major thrust in modern medicinal chemistry is the development of environmentally benign and efficient synthetic methodologies. researchgate.net Future research on 6-Fluoro-1H-indole-3-carbonitrile will increasingly focus on moving away from conventional, often harsh, synthetic conditions towards greener approaches. This includes the use of water as a solvent, microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions (MCRs) that improve atom economy. researchgate.netopenmedicinalchemistryjournal.com Researchers are exploring innovative, catalyst-free methods and the use of reusable catalysts like cellulose (B213188) sulfuric acid to streamline the synthesis of indole (B1671886) derivatives. openmedicinalchemistryjournal.com
The goal is to build libraries of diverse analogues of this compound with modifications at various positions of the indole ring. These sustainable methods not only reduce the environmental impact but also make the synthesis more cost-effective and scalable for potential industrial production. rsc.orggoogle.com The development of one-pot MCRs, in particular, is a promising avenue for generating novel and complex indole-based scaffolds from simple precursors in a single step. dergipark.org.tr
Table 1: Emerging Sustainable Synthetic Strategies for Indole Derivatives
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form a complex product. dergipark.org.tr | High atom economy, reduced waste, simplified purification, rapid generation of molecular diversity. rsc.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. researchgate.net | Significantly reduced reaction times, improved yields, enhanced reaction selectivity. openmedicinalchemistryjournal.com |
| Aqueous Media Synthesis | Utilizing water as a green solvent for chemical reactions. openmedicinalchemistryjournal.com | Environmentally friendly, low cost, non-toxic, non-flammable. researchgate.net |
| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. dergipark.org.tr | Avoids catalyst toxicity and cost, simplifies product purification. openmedicinalchemistryjournal.com |
| Reusable Solid Acid Catalysts | Employing solid, non-hygroscopic acid catalysts that can be easily recovered and reused. openmedicinalchemistryjournal.com | Green, economical, reduces waste, maintains catalytic activity over multiple cycles. openmedicinalchemistryjournal.com |
Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Drug Design
Computer-Aided Drug Design (CADD) is an indispensable tool in modern drug discovery, enabling a more systematic and efficient approach to developing new therapeutic agents. youtube.comresearchgate.net Future studies on this compound will heavily rely on advanced computational techniques to design and prioritize novel analogues with enhanced biological activity and favorable pharmacokinetic profiles. nih.gov
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are pivotal. researchgate.netnih.gov Molecular docking helps predict the binding interactions between a ligand and its target protein, guiding the design of compounds with higher affinity and specificity. youtube.comnih.gov MD simulations provide insights into the dynamic behavior of the ligand-protein complex, assessing its stability over time. nih.govresearchgate.net These computational strategies streamline the discovery process by focusing on a smaller, more promising set of compounds for synthesis and biological testing, thereby increasing efficiency and success rates. youtube.com For instance, recent studies on other indole derivatives have successfully used these methods to identify potent inhibitors for various targets. nih.govnih.gov
Table 2: Application of Computational Methods in Indole Drug Design
| Computational Technique | Purpose in Drug Discovery |
|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. youtube.comnih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits for a specific target. youtube.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates the chemical structure of compounds with their biological activity to predict the activity of new analogues. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules to understand the physical behavior and stability of the drug-target complex. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. jddtonline.info |
Discovery and Validation of Novel Biological Targets and Therapeutic Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.netnih.gov A significant future direction for this compound is the exploration and validation of novel biological targets beyond its currently known activities. The presence of the fluorine atom often enhances potency and modulates target selectivity. researchgate.net
Recent research has highlighted the potential of indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. nih.gov Future work will likely involve screening this compound and its analogues against a wide panel of kinases and other enzymes implicated in various diseases. Furthermore, exploring its potential in neurodegenerative diseases like Alzheimer's is a promising avenue, given the known neuroprotective effects of many indole compounds. nih.gov The process of drug repurposing, which identifies new uses for existing compounds, will also be crucial in uncovering new therapeutic applications. nih.gov
In-Depth Mechanistic Investigations of Biological Activities at the Atomic and Molecular Levels
A fundamental understanding of how a drug molecule exerts its effect is critical for optimization and development. Future research will focus on detailed mechanistic studies to elucidate the precise molecular interactions between this compound and its biological targets. This involves identifying the key amino acid residues in the binding pocket that interact with the compound and understanding how these interactions translate into a biological response.
Techniques such as X-ray crystallography of the ligand-protein complex can provide a static, high-resolution picture of the binding mode. These experimental findings, when combined with computational methods like molecular dynamics simulations, can reveal the dynamic nature of the interaction and the conformational changes induced in the target protein. nih.gov Mechanistic studies may also involve analyzing the downstream effects on cellular signaling pathways. For example, research on a 1H-indole-3-carbonitrile derivative showed it induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of its phosphorylated target, TRK. nih.gov Similar in-depth investigations will be essential for advancing this compound derivatives as therapeutic candidates.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Research and Development
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery pipeline. nih.govresearchgate.net These technologies can analyze vast and complex biological datasets to accelerate nearly every stage of research and development, from initial target identification to predicting clinical trial outcomes. jddtonline.infobpasjournals.com
For this compound, AI and ML models can be trained to predict biological activities, pharmacokinetic properties (ADMET), and potential toxicity of novel analogues before they are synthesized. jddtonline.info Generative AI models can design entirely new molecules based on desired properties, expanding the chemical space for exploration. researchgate.net In a recent study, machine learning models were successfully used to predict the signal enhancement of various indole derivatives in NMR spectroscopy, demonstrating the potential of AI to accelerate analytical processes. acs.org By harnessing AI, researchers can significantly reduce the time and cost associated with bringing a new drug to market, making the development of therapies based on the this compound scaffold more efficient and successful. bpasjournals.com
Table 3: Role of AI and Machine Learning in the Drug Discovery Pipeline
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
|---|---|---|
| Target Identification & Validation | Analyzing genomic, proteomic, and metabolomic data to identify and validate novel drug targets. researchgate.net | Increases the probability of success by selecting more viable targets. |
| Hit Identification & Lead Optimization | Predicting compound activity, virtual screening of large libraries, and designing novel compounds with desired properties. jddtonline.info | Accelerates the identification of potent lead compounds and reduces reliance on expensive high-throughput screening. |
| Preclinical Development | Predicting ADMET properties and potential toxicity of drug candidates. jddtonline.info | Reduces late-stage failures by identifying problematic compounds early. |
| Clinical Trial Design | Optimizing trial design, patient stratification, and predicting treatment outcomes. researchgate.net | Enhances trial efficiency, reduces costs, and increases the likelihood of regulatory approval. bpasjournals.com |
| Retrosynthesis | Predicting optimal synthetic routes for target molecules. nih.gov | Streamlines chemical synthesis and reduces development time. |
Q & A
Q. What are the optimal synthetic routes for preparing 6-Fluoro-1H-indole-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves halogenation and cyanation steps. A common approach is the direct fluorination of indole precursors using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6-position, followed by cyanation at the 3-position via nucleophilic substitution or cross-coupling reactions.
- Halogenation: Fluorine introduction can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions .
- Cyanation: Copper(I)-catalyzed cyanation using trimethylsilyl cyanide (TMSCN) under inert atmospheres improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Monitoring: Reaction progress should be tracked using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirmed via LC-MS.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer: A combination of NMR, FT-IR, and mass spectrometry is critical for structural elucidation:
- ¹H/¹³C NMR:
- FT-IR: Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch. The indole NH stretch appears at ~3400 cm⁻¹ .
- HRMS: The molecular ion [M+H]⁺ should match the theoretical m/z (C₉H₅FN₂: 160.0433).
Advanced Research Questions
Q. How does the introduction of a fluorine atom at the 6-position influence the electronic properties and reactivity of the indole ring system in this compound?
Methodological Answer: Fluorine’s strong electron-withdrawing effect alters the indole ring’s electron density:
- Electronic Effects: Fluorine increases the ring’s electrophilicity, directing electrophilic substitution to the 4- and 7-positions. DFT calculations (B3LYP/6-31G*) can quantify charge distribution .
- Reactivity: The 3-cyano group becomes more susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid under basic conditions). Fluorine also enhances metabolic stability in biological studies .
- Experimental Validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to quantify electronic impacts .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. To address this:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing cyano with carboxyl groups) and test in standardized assays (e.g., kinase inhibition) .
- Control Experiments: Verify purity (>95% via HPLC) and confirm stereochemistry (X-ray crystallography) to rule out impurities as confounding factors .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .
Q. How can X-ray crystallography be utilized to determine the molecular structure and intermolecular interactions of this compound, and what challenges might arise during data interpretation?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-resolution insights:
- Crystallization: Grow crystals via slow evaporation of methanol/water (1:1) at 4°C. Fluorine’s high electron density may require longer data collection times to resolve positional disorder .
- Key Interactions: Expect π-π stacking between indole rings (centroid distances ~3.6–3.8 Å) and hydrogen bonds (N-H⋯O/N) involving the cyano group .
- Challenges:
Q. What are the safety considerations for handling this compound in laboratory settings, particularly during large-scale synthesis?
Methodological Answer:
- Toxicity: Wear PPE (nitrile gloves, lab coat) to avoid dermal exposure. Use fume hoods to prevent inhalation of cyanide-related vapors .
- Reactivity: Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to the cyano group’s instability .
- Waste Disposal: Neutralize cyanide-containing waste with NaOCl (bleach) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
